molecular formula NaOSn B13755014 CID 71354603 CAS No. 12773-27-2

CID 71354603

Cat. No.: B13755014
CAS No.: 12773-27-2
M. Wt: 157.70 g/mol
InChI Key: YKQAXKLMAHKSSH-UHFFFAOYSA-N
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Description

CID 71354603 is a chemical compound whose structural and functional characteristics have been partially elucidated through chromatographic and spectroscopic analyses. As depicted in Figure 1 of , its chemical structure includes a heterocyclic core with functional groups that contribute to its physicochemical properties, such as polarity and stability. The compound was isolated via vacuum distillation of Citrus aurantium essential oil (CIEO), with its content quantified across distillation fractions using GC-MS (gas chromatography-mass spectrometry) . The mass spectrum (Figure 1D) indicates a molecular ion peak at m/z 256.3, suggesting a molecular weight of approximately 256 g/mol. Further structural details, such as substituents or stereochemistry, remain unspecified in the available literature.

Properties

CAS No.

12773-27-2

Molecular Formula

NaOSn

Molecular Weight

157.70 g/mol

InChI

InChI=1S/Na.O.Sn

InChI Key

YKQAXKLMAHKSSH-UHFFFAOYSA-N

Canonical SMILES

O=[Sn].[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 71354603 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

CID 71354603 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

CID 71354603 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71354603 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 71354603 belongs to a class of bioactive terpenoids or oxygenated derivatives commonly found in plant essential oils. Below is a systematic comparison with structurally and functionally analogous compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Limonene (CID 22311)
Molecular Weight ~256 g/mol 438.5 g/mol 452.5 g/mol 136.2 g/mol
Functional Groups Oxygenated heterocycle Lactone, ether Methylated lactone Monoterpene hydrocarbon
Source Citrus aurantium oil Marine cyanobacteria Marine cyanobacteria Citrus peels
Bioactivity Antimicrobial potential Cytotoxic, neurotoxic Modified toxicity profile Antioxidant, anti-inflammatory
Analytical Method GC-MS, vacuum distillation NMR, X-ray crystallography NMR, HPLC GC-FID, LC-MS

Key Findings:

Structural Complexity : this compound is less complex than oscillatoxin derivatives (e.g., CID 101283546), which feature polycyclic lactone systems linked to neurotoxic activity . Its simpler structure may explain its lower molecular weight and reduced bioactivity compared to marine-derived analogs.

Functional Group Influence: Unlike limonene (CID 22311), a monoterpene hydrocarbon, this compound contains oxygenated groups, enhancing its polarity and solubility in hydrophilic matrices .

Bioactivity Profile : While oscillatoxins exhibit cytotoxicity via ion channel modulation, this compound’s bioactivity aligns more with antimicrobial or antioxidant roles, as suggested by its presence in CIEO fractions .

Methodological Considerations:

  • Analytical Precision : this compound’s quantification relied on GC-MS with vacuum distillation (Figure 1C), a method validated for essential oil fractionation . In contrast, oscillatoxins require advanced techniques like NMR or X-ray crystallography due to their structural complexity .
  • Fragmentation Patterns : Source-induced collision-induced dissociation (CID) in mass spectrometry (Figure 1D) provides structural clues but lacks the resolution needed for stereochemical assignment, a limitation absent in oscillatoxin studies .

Q & A

Q. What are the best practices for citing prior work on this compound to avoid plagiarism?

  • Methodological Guidance :
  • Use reference managers (e.g., EndNote, Zotero) to track primary sources and avoid secondary citations .
  • Adhere to journal-specific guidelines (e.g., ACS, RSC) for citing patents, preprints, and unpublished data .

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